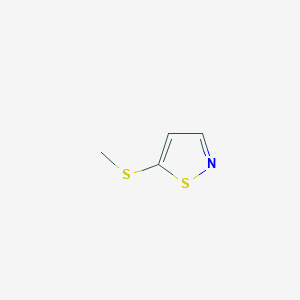
5-Methylthioisothiazole
Cat. No. B8364769
M. Wt: 131.2 g/mol
InChI Key: LRYMBQYPAJKHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04119718
Procedure details


Into a dry flask under N2 is added 4-cyano-3-hydroxy-5-methylthioisothiazole (8.6 g., 0.05 m.), DMF (120 ml.) and NaH (50% mineral oil, 2.5 g., 0.052 m.). After stirring at room temperature for 15 minutes, the tosylate of (S) 2-phenyl-3-tert. butylamino-5-hydroxymethyloxazolidine (0.05 m.) in DMF (80 ml.) is added and the solution heated at 80° C. with stirring. After 15 hours, the solution is cooled to 0°-10°, poured into H2O (600 ml.) and extracted with ether (4 × 100 ml.). The organic layer is washed with H2O (2 × 100 ml.) and 1N HCl (3 × 100 ml.). The acid layer is poured into NaOAc.3H2O (41 g., 0.3 m.) and the solution stirred at room temperature. After 5 hours, the solution is extracted with ether (2 × 100 ml.). The aqueous layer is neutralized with saturated Na2CO3 and extracted with CHCl3 (4 × 150 ml.). The organic layer is dried over Na2SO4, filtered and concentrated to dryness. The residue is chromatographed on silica gel 60 and the product eluted with CHCl3 saturated with ammonia. There is obtained 6.3 g. (42%) of (S) 4-cyano-3-tert. butylamino-2-hydroxypropoxy)-5-methylthioisothiazole, which on treatment with maleic yields the (S) 4-cyano-3-(3-tert. butylamino-2-hydroxypropoxy(-5-methylthioisothiazole hydrogen maleate salt hemihydrate, m.p. 199°-200° C.




Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Yield
42%


Identifiers


|
REACTION_CXSMILES
|
C([C:3]1[C:4]([OH:10])=[N:5][S:6][C:7]=1[S:8][CH3:9])#N.[H-].[Na+].S(C1C=CC(C)=CC=1)([O-])(=O)=[O:14].O.[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29].[C:33]([C:35]1[C:36]([O:42][CH2:43][CH:44]([OH:51])[CH2:45][NH:46][C:47]([CH3:50])([CH3:49])[CH3:48])=[N:37][S:38][C:39]=1[S:40][CH3:41])#[N:34].[C:52]([C:54]1[C:55]([O:61][CH2:62][CH:63]([OH:70])[CH2:64][NH:65][C:66]([CH3:69])([CH3:68])[CH3:67])=[N:56][S:57][C:58]=1[S:59][CH3:60])#[N:53].[C:71]([OH:78])(=[O:77])/[CH:72]=[CH:73]\[C:74]([OH:76])=[O:75]>CN(C=O)C.O>[OH2:10].[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29].[C:33]([C:35]1[C:36]([O:42][CH2:43][CH:44]([OH:51])[CH2:45][NH:46][C:47]([CH3:49])([CH3:48])[CH3:50])=[N:37][S:38][C:39]=1[S:40][CH3:41])#[N:34].[C:52]([C:54]1[C:55]([O:61][CH2:62][CH:63]([OH:70])[CH2:64][NH:65][C:66]([CH3:68])([CH3:67])[CH3:69])=[N:56][S:57][C:58]=1[S:59][CH3:60])#[N:53].[C:71]([OH:78])(=[O:77])/[CH:72]=[CH:73]\[C:74]([OH:76])=[O:75].[CH3:9][S:8][C:7]1[S:6][N:5]=[CH:4][CH:3]=1.[OH2:14].[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29].[CH3:9][S:8][C:7]1[S:6][N:5]=[CH:4][CH:3]=1.[CH3:9][S:8][C:7]1[S:6][N:5]=[CH:4][CH:3]=1.[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29] |f:1.2,4.5.6.7.8,11.12.13.14.15,17.18.19.20.21|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C(=NSC1SC)O
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C(\C=C/C(=O)O)(=O)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(\C=C/C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution heated at 80° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 15 hours
|
|
Duration
|
15 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is cooled to 0°-10°
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (4 × 100 ml.)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with H2O (2 × 100 ml.) and 1N HCl (3 × 100 ml.)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The acid layer is poured into NaOAc.3H2O (41 g., 0.3 m.)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution stirred at room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 5 hours
|
|
Duration
|
5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution is extracted with ether (2 × 100 ml.)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CHCl3 (4 × 150 ml.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on silica gel 60
|
WASH
|
Type
|
WASH
|
|
Details
|
the product eluted with CHCl3 saturated with ammonia
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There is obtained 6.3 g
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.C(\C=C/C(=O)O)(=O)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(\C=C/C(=O)O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 42% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1=CC=NS1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.C(\C=C/C(=O)O)(=O)O.CSC1=CC=NS1.CSC1=CC=NS1.C(\C=C/C(=O)O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
